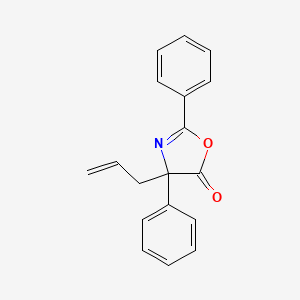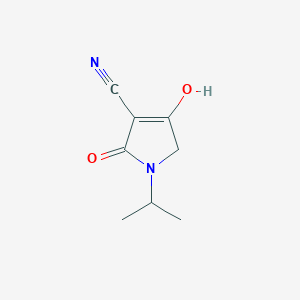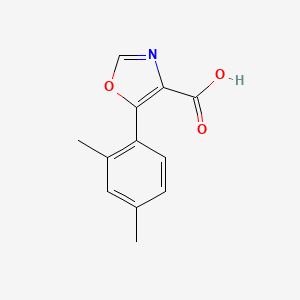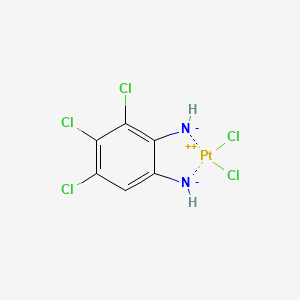
2-((4-Bromo-5-(dimethylamino)furan-2-yl)methylene)-N-phenylhydrazinecarbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((4-Bromo-5-(dimethylamino)furan-2-yl)methylene)-N-phenylhydrazinecarbothioamide is a complex organic compound with a molecular formula of C8H11BrN4O2 This compound is known for its unique structure, which includes a furan ring substituted with bromine and dimethylamino groups, and a hydrazinecarbothioamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Bromo-5-(dimethylamino)furan-2-yl)methylene)-N-phenylhydrazinecarbothioamide typically involves multi-step organic reactions. One common method includes the reaction of 4-bromo-5-(dimethylamino)furan-2-carbaldehyde with N-phenylhydrazinecarbothioamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to proceed efficiently.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-((4-Bromo-5-(dimethylamino)furan-2-yl)methylene)-N-phenylhydrazinecarbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the furan ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding furan-2-carboxylic acid derivatives.
Reduction: Formation of reduced hydrazine derivatives.
Substitution: Formation of substituted furan derivatives.
科学的研究の応用
2-((4-Bromo-5-(dimethylamino)furan-2-yl)methylene)-N-phenylhydrazinecarbothioamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-((4-Bromo-5-(dimethylamino)furan-2-yl)methylene)-N-phenylhydrazinecarbothioamide involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to alterations in their function. The exact pathways and targets depend on the specific application and the environment in which the compound is used.
類似化合物との比較
Similar Compounds
- 2-((4-Bromo-5-(dimethylamino)furan-2-yl)methylene)hydrazinecarboxamide
- 4-Bromo-5-(dimethylamino)furan-2-carbaldehyde
Uniqueness
2-((4-Bromo-5-(dimethylamino)furan-2-yl)methylene)-N-phenylhydrazinecarbothioamide is unique due to its combination of a furan ring with bromine and dimethylamino substitutions, along with a hydrazinecarbothioamide moiety. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from similar compounds.
特性
分子式 |
C14H15BrN4OS |
|---|---|
分子量 |
367.27 g/mol |
IUPAC名 |
1-[(E)-[4-bromo-5-(dimethylamino)furan-2-yl]methylideneamino]-3-phenylthiourea |
InChI |
InChI=1S/C14H15BrN4OS/c1-19(2)13-12(15)8-11(20-13)9-16-18-14(21)17-10-6-4-3-5-7-10/h3-9H,1-2H3,(H2,17,18,21)/b16-9+ |
InChIキー |
KJEQKOHZMKGKFQ-CXUHLZMHSA-N |
異性体SMILES |
CN(C)C1=C(C=C(O1)/C=N/NC(=S)NC2=CC=CC=C2)Br |
正規SMILES |
CN(C)C1=C(C=C(O1)C=NNC(=S)NC2=CC=CC=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1R)-3-Azabicyclo[3.1.0]hexan-2-one](/img/structure/B12879473.png)


acetic acid](/img/structure/B12879490.png)


![[(5-Iodo-2-methylquinolin-8-yl)oxy]acetonitrile](/img/structure/B12879515.png)

![5-[p-Methoxyphenylthio]-6-methoxy-8-aminoquinoline](/img/structure/B12879528.png)





